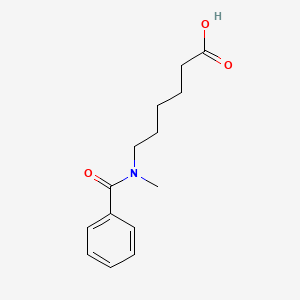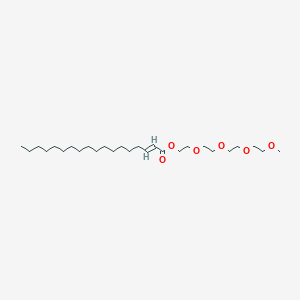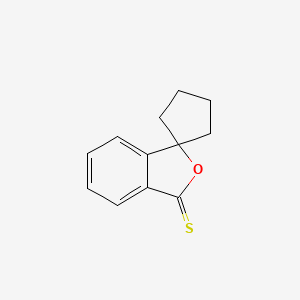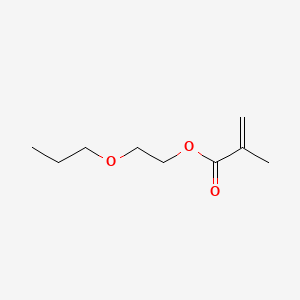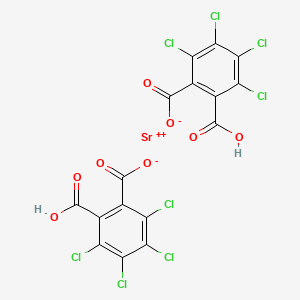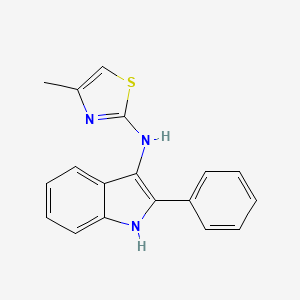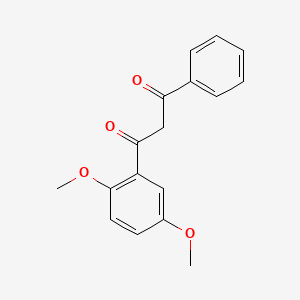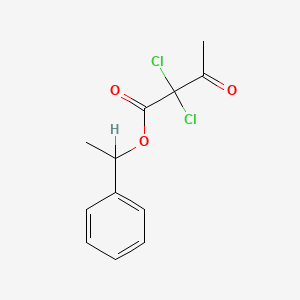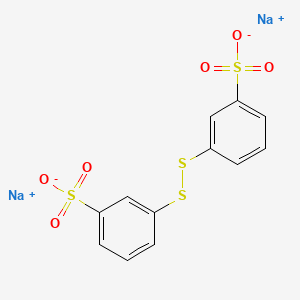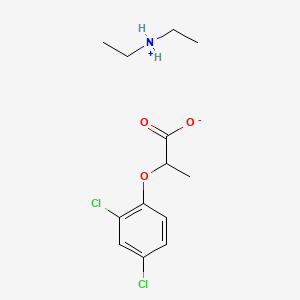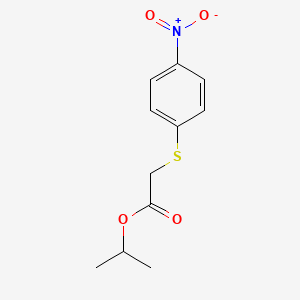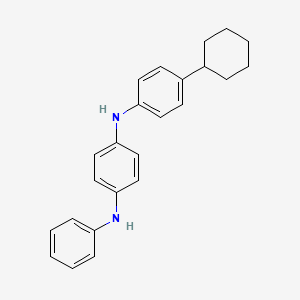
N-(4-Cyclohexylphenyl)-N'-phenylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Cyclohexylphenyl)-N’-phenylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further connected to a benzene-1,4-diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyclohexylphenyl)-N’-phenylbenzene-1,4-diamine typically involves the reaction of 4-cyclohexylaniline with benzene-1,4-diamine under specific conditions. One common method is the nucleophilic acylation reaction, where 4-cyclohexylaniline reacts with benzene-1,4-diamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of N-(4-Cyclohexylphenyl)-N’-phenylbenzene-1,4-diamine may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts such as palladium or nickel may be used to enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: N-(4-Cyclohexylphenyl)-N’-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in various substituted aromatic compounds.
Scientific Research Applications
N-(4-Cyclohexylphenyl)-N’-phenylbenzene-1,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Cyclohexylphenyl)-N’-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Cyclohexylphenyl)-N’-phenylbenzene-1,4-diamine can be compared with other similar compounds, such as:
N-(4-Cyclohexylphenyl)acetamide: This compound has a similar structure but with an acetamide group instead of a benzene-1,4-diamine.
N-(4-Cyclohexylphenyl)-2-morpholino-acetamide: This compound contains a morpholino group, which imparts different chemical and biological properties.
N-(4-Cyclohexylphenyl)benzamide: Similar to the target compound but with a benzamide group.
Properties
CAS No. |
86579-42-2 |
|---|---|
Molecular Formula |
C24H26N2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
4-N-(4-cyclohexylphenyl)-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C24H26N2/c1-3-7-19(8-4-1)20-11-13-22(14-12-20)26-24-17-15-23(16-18-24)25-21-9-5-2-6-10-21/h2,5-6,9-19,25-26H,1,3-4,7-8H2 |
InChI Key |
UWPQISAFVOGQIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




